molecular formula C25H22F2N4O5 B11456349 ethyl 6-(3,4-difluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(3,4-difluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11456349
M. Wt: 496.5 g/mol
InChI Key: CRWBORWQYNGTDN-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-difluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3,4-difluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Triazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the tricyclic structure.

    Introduction of Functional Groups:

    Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to maximize yield and efficiency. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification methods to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4-difluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different analogs with varied properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, altering the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(3,4-difluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Shares a similar core structure but with different substituents.

    (2S)-6-(2,4-diamino-6-ethylpyrimidin-5-yl)-2-(3,5-difluorophenyl)-4-(3-methoxypropyl)-4H-pyran-3-carboxylate: Another compound with a similar tricyclic framework but different functional groups.

Uniqueness

Ethyl 6-(3,4-difluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22F2N4O5

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 6-(3,4-difluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C25H22F2N4O5/c1-3-36-25(34)17-14-16-21(28-20-7-4-5-10-30(20)24(16)33)31(11-6-12-35-2)22(17)29-23(32)15-8-9-18(26)19(27)13-15/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3

InChI Key

CRWBORWQYNGTDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)F)F)CCCOC

Origin of Product

United States

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